molecular formula C10H8FNO B572445 6-Fluoro-2-methoxyquinoline CAS No. 1226808-76-9

6-Fluoro-2-methoxyquinoline

Cat. No. B572445
CAS RN: 1226808-76-9
M. Wt: 177.178
InChI Key: SIZUSOWUSDBAHW-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 .


Molecular Structure Analysis

The InChI code for 6-Fluoro-2-methoxyquinoline is 1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

6-Fluoro-2-methoxyquinoline is a solid compound . It has a molecular weight of 177.18 .

Scientific Research Applications

  • Facile Synthesis Techniques : Studies like the one by Li, Zhang, and Mangano (2008) discuss the synthesis of related compounds like 3-Fluoro-6-methoxyquinoline, highlighting methods to produce these compounds efficiently (Li, Zhang, & Mangano, 2008).

  • Fluorescence Properties : The fluorescence characteristics of 6-methoxyquinoline and its derivatives are explored in studies by Schulman et al. (1974) and others, indicating their potential applications in sensing and imaging technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).

  • Chemosensors for Metal Ions : Compounds like 5-Chloro-8-methoxyquinoline have been characterized as chemosensors for specific metal ions, such as cadmium, which is crucial for environmental and food safety monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

  • Antimicrobial Drug Discovery : Halogenated quinoline building blocks are used in antimicrobial drug discovery, as highlighted in a study by Flagstad et al. (2014), which emphasizes the synthesis of such compounds for antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

  • Anticancer Drug Development : Derivatives of quinoline, such as 2-phenylquinolin-4-ones, have shown significant cytotoxic activity against cancer cell lines, suggesting their potential in anticancer drug development (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).

  • Solvatochromic Shift and Dipole Moment Estimation : The solvatochromic shift of absorption and fluorescence spectra of 6-methoxyquinoline has been used to estimate ground and excited state dipole moments, highlighting its use in understanding molecular properties (Varma, Joshi, & Pant, 2013).

  • Fluorescent Labeling Reagent : The novel fluorophore 6-Methoxy-4-quinolone has been explored as a fluorescent labeling reagent in biomedical analysis due to its strong fluorescence in a wide pH range and stability against light and heat (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Mechanism of Action

While the specific mechanism of action for 6-Fluoro-2-methoxyquinoline is not available, fluoroquinolones, in general, have a unique mechanism of action. They are known to interfere with bacterial DNA replication, making them effective antibacterials .

properties

IUPAC Name

6-fluoro-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZUSOWUSDBAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682437
Record name 6-Fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methoxyquinoline

CAS RN

1226808-76-9
Record name 6-Fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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